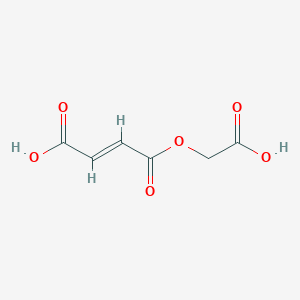
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C6H8O6 It is characterized by the presence of a carboxymethoxy group and a 4-oxobut-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a suitable precursor followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid may involve large-scale esterification and hydrolysis processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The carboxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-4-(methoxymethoxy)-4-oxobut-2-enoic acid
- (2E)-4-(ethoxymethoxy)-4-oxobut-2-enoic acid
- (2E)-4-(propoxymethoxy)-4-oxobut-2-enoic acid
Uniqueness
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid is unique due to its specific functional groups and the resulting chemical properties. Its carboxymethoxy group provides distinct reactivity compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H6O6 |
|---|---|
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
(E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2-6(11)12-3-5(9)10/h1-2H,3H2,(H,7,8)(H,9,10)/b2-1+ |
Clave InChI |
SELBYDWAQZQFQB-OWOJBTEDSA-N |
SMILES isomérico |
C(C(=O)O)OC(=O)/C=C/C(=O)O |
SMILES canónico |
C(C(=O)O)OC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


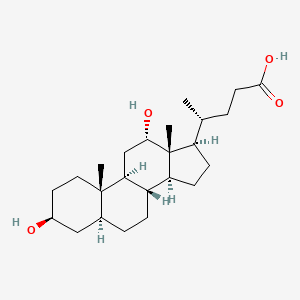
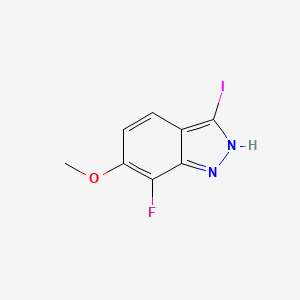
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
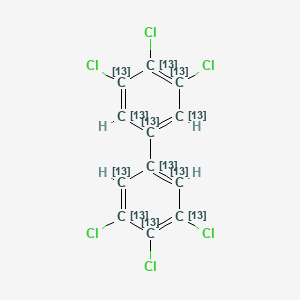
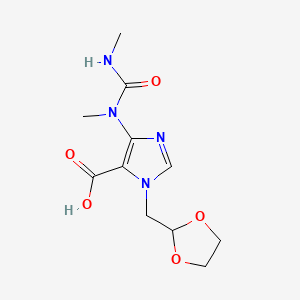
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
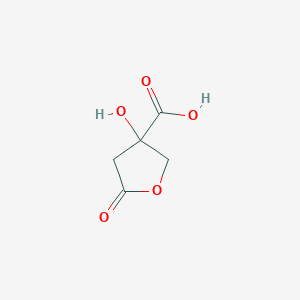


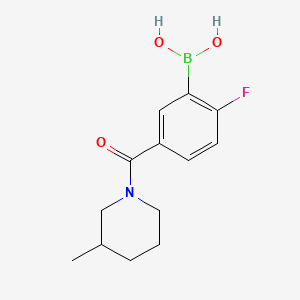
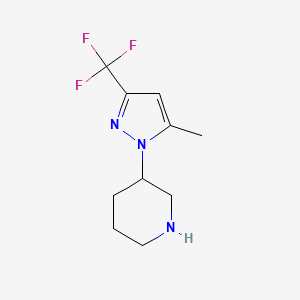
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
